3-Ethoxy-4-methyl-5-phenylisoxazole
Description
Properties
CAS No. |
166180-83-2 |
|---|---|
Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
3-ethoxy-4-methyl-5-phenyl-1,2-oxazole |
InChI |
InChI=1S/C12H13NO2/c1-3-14-12-9(2)11(15-13-12)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3 |
InChI Key |
KBOKNKLSHZREOJ-UHFFFAOYSA-N |
SMILES |
CCOC1=NOC(=C1C)C2=CC=CC=C2 |
Canonical SMILES |
CCOC1=NOC(=C1C)C2=CC=CC=C2 |
Synonyms |
Isoxazole, 3-ethoxy-4-methyl-5-phenyl- (9CI) |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Potential Pharmacological Properties:
3-Ethoxy-4-methyl-5-phenylisoxazole is noted for its potential as a scaffold in the development of novel pharmaceuticals. Its structural features make it suitable for targeting specific biological pathways, particularly in the context of anti-inflammatory and anticancer therapies.
Case Study: Anti-inflammatory Activity
Research indicates that isoxazole derivatives, including this compound, may act as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. A study highlighted that compounds with isoxazole scaffolds exhibited significant anti-inflammatory effects with reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Structure–Activity Relationship Studies
Optimization of Biological Activity:
Recent studies have focused on the structure-activity relationships (SAR) of isoxazole derivatives. For instance, modifications to the phenyl group or the ethoxy substituent can enhance the potency and selectivity of these compounds against specific targets, such as RORγt, which is involved in autoimmune diseases .
Table 1: Summary of Structural Modifications and Biological Activities
| Structural Modification | Biological Activity | Reference |
|---|---|---|
| Ethoxy group variation | Increased COX-2 inhibition | |
| Phenyl substitution | Enhanced RORγt antagonism | |
| Methyl group positioning | Improved pharmacokinetics |
Synthesis and Chemical Applications
Synthetic Routes:
The synthesis of this compound can be achieved through various methodologies, including metal-free synthetic routes that offer environmentally friendly alternatives to traditional methods . The compound serves as an intermediate in the synthesis of other biologically active molecules.
Table 2: Synthetic Methods for Isoxazole Derivatives
Antifungal Properties:
Emerging research suggests that this compound may possess antifungal properties by disrupting cellular antioxidant systems in fungi. This mechanism could lead to increased susceptibility to oxidative damage, making it a candidate for further investigation in antifungal drug development .
Inhibition Studies:
In vitro studies have demonstrated that benzaldehyde derivatives can inhibit key enzymes involved in cancer metabolism. Similar studies on isoxazole derivatives could reveal comparable inhibitory effects, suggesting potential applications in cancer therapy .
Comparison with Similar Compounds
Structural and Functional Group Variations
Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate
- Structure : Features a carboxylate ester at position 4 instead of an ethoxy group.
- Synthesis : Prepared via condensation of benzaldehyde oxime and ethyl acetoacetate with ZnCl₂, followed by hydrolysis .
- Crystal studies reveal planar alignment of the carboxylate with the isoxazole ring, stabilized by O–H···O hydrogen bonds and π-π stacking .
- Applications : Used as an intermediate for hydrolyzing to carboxylic acids, which are bioactive .
Methyl 5-(bromomethyl)-3-phenylisoxazole-4-carboxylate (Compound 53)
- Structure : Bromomethyl substituent at position 3.
- Synthesis : Derived from bromination of 5-methyl-3-phenylisoxazole derivatives using N-bromosuccinimide .
- Properties : The bromine atom introduces reactivity for nucleophilic substitution, enabling further derivatization. This contrasts with the inert ethoxy group in the target compound .
5-Methyl-3-phenylisoxazole-4-carboxylic Acid
- Structure : Carboxylic acid at position 3.
- Properties : Higher polarity and hydrogen-bonding capacity compared to ethoxy or ester analogs. Crystal packing is dominated by O–H···O dimers and C–H···N interactions, enhancing stability .
- Biological Relevance : Carboxylic acids are common in drug molecules for salt formation and improved water solubility .
5-Ethoxy-4-methyloxazole
- Structure : Lacks the phenyl group at position 4.
- Properties: Simplified structure with reduced steric hindrance.
Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Ethoxy-4-methyl-5-phenylisoxazole, and how can reaction conditions be optimized for higher yields?
- Methodological Answer: Cycloaddition reactions between nitrile oxides and alkynes, catalyzed by hypervalent iodine reagents (e.g., PhI(OAc)₂), are a common approach for isoxazole synthesis. For example, 3-(4-methoxyphenyl)-5-phenylisoxazole was synthesized via nitrile oxide cycloaddition under mild conditions (Table 2, entry 13 in ). Key variables include solvent choice (e.g., dichloromethane), temperature (room temperature to 40°C), and catalyst loading. Optimization involves adjusting stoichiometry, reaction time (12–24 hours), and purification via column chromatography (hexane/ethyl acetate) .
Q. How is this compound characterized using spectroscopic and crystallographic methods?
- Methodological Answer:
- NMR/IR: Compare and NMR chemical shifts with structurally similar isoxazoles (e.g., 5-ethoxy-4-methyloxazole in ). Ethoxy groups typically show resonances at δ 1.3–1.5 ppm (CH₃) and δ 3.8–4.2 ppm (OCH₂).
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) with error margins <5 ppm .
- X-ray Diffraction: Single-crystal X-ray analysis resolves bond lengths and angles. SHELX software ( ) is widely used for refinement, particularly for small molecules .
Q. What are the key considerations for handling and storing this compound in laboratory settings?
- Methodological Answer: Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the ethoxy group. Avoid prolonged exposure to light or moisture. Use fume hoods during synthesis due to potential irritancy (similar to safety protocols for related isoxazoles in ).
Advanced Research Questions
Q. How can single-crystal X-ray diffraction resolve structural ambiguities in this compound derivatives?
- Methodological Answer: Crystallize the compound using slow evaporation in solvents like ethanol or dichloromethane. Collect diffraction data (Mo/Kα radiation, λ = 0.71073 Å) and refine using SHELXL ( ). For disordered ethoxy/methyl groups, apply restraints or split models. Twinning or pseudosymmetry issues may require specialized refinement protocols (e.g., HKLF5 in SHELX) .
Q. What computational strategies predict the reactivity of this compound in nucleophilic/electrophilic reactions?
- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model frontier molecular orbitals (HOMO/LUMO) to predict reactive sites. For example, the phenyl ring at position 5 may act as an electron-rich region for electrophilic substitution. Molecular docking studies (e.g., AutoDock Vina) can assess binding affinities to biological targets, as demonstrated for similar heterocycles in .
Q. How should researchers address contradictions between theoretical and experimental spectroscopic data for this compound?
- Methodological Answer: Cross-validate NMR assignments with 2D techniques (COSY, HSQC, HMBC). If experimental shifts deviate from DFT-predicted values, consider solvent effects (e.g., chloroform vs. DMSO) or dynamic processes (e.g., ring puckering). For mass spectrometry discrepancies, check for isotopic patterns or adduct formation .
Q. What strategies enable the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer: Introduce substituents via:
- Pre-functionalization: Vary nitrile oxide precursors (e.g., aryl/alkyl substituents) in cycloaddition reactions ( ).
- Post-synthetic Modification: Perform Suzuki coupling on halogenated derivatives or oxidize methyl groups to carboxylates. Purify intermediates using preparative HPLC or recrystallization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
